1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride
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Overview
Description
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride is a phenazine derivative known for its vibrant coloration and diverse applications in various scientific fields This compound is part of the phenazine family, which is characterized by a tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidative cyclization. Common methods include:
Beirut Method: This method involves the condensation of 1,2-diaminobenzene with 2-carbon units, followed by oxidative cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and cyclization reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Phenazine derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced phenazine derivatives with hydrogenated nitrogen atoms.
Substitution Products: Halogenated or nitrated phenazine derivatives.
Scientific Research Applications
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride has a wide range of scientific research applications, including:
Biological Staining: Used as a biological stain for visualizing cellular components and microorganisms.
Photovoltaic Cells: Employed as a photosensitizer in solar cells to enhance light absorption and energy conversion.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Investigated for its potential antitumor activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride: Similar structure with amino groups at different positions.
2,8-Dimethyl-3,7-bis(methylamino)-5-phenylphenazin-5-ium chloride: Contains methylamino groups instead of diamino groups.
3,7-bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride: Contains ethylamino groups instead of diamino groups.
Uniqueness
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to generate reactive oxygen species and intercalate into DNA makes it particularly valuable in research applications.
Properties
Molecular Formula |
C20H19ClN4 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-10-17-19(11-16(12)22)24(14-6-4-3-5-7-14)18-9-8-15(21)13(2)20(18)23-17;/h3-11,22H,21H2,1-2H3;1H |
InChI Key |
QRYAEWIQIBAZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC(=C3C)N)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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